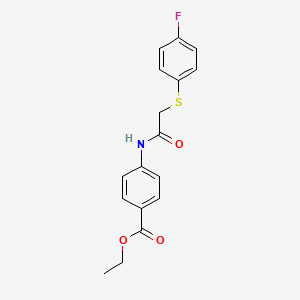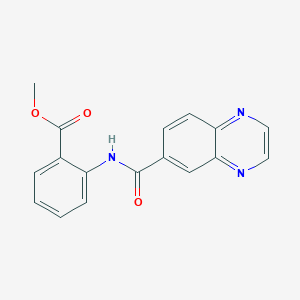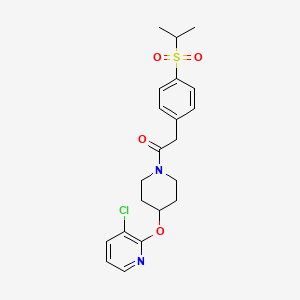
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule with a variety of potential applications, especially in the fields of medicinal chemistry and pharmacology. Its structure is characterized by the presence of a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenyl ethanone group featuring an isopropylsulfonyl substituent.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-chloropyridin-2-yl
Starting with pyridine, chlorination at the 3-position is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Step 2: Formation of Piperidine Intermediate
The synthesized 3-chloropyridin-2-yl is then reacted with piperidine under basic conditions to form the intermediate 3-chloropyridin-2-ylpiperidine.
Step 3: Attachment of Isopropylsulfonyl Group
The phenyl group is substituted with an isopropylsulfonyl group using reagents such as isopropylsulfonyl chloride in the presence of a suitable base.
Step 4: Final Coupling Reaction
The intermediate product is then coupled with the substituted phenyl ethanone using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods:
Industrial synthesis may involve similar steps but optimized for large-scale production with more efficient reagents and reaction conditions, such as the use of continuous flow reactors for better control over reaction parameters and higher yields.
化学反应分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions at various positions, particularly at the ethanone group, using reagents like KMnO₄ or PCC (pyridinium chlorochromate).
Reduction: : Reduction reactions may target the carbonyl group, converting it to an alcohol using reagents like NaBH₄ or LiAlH₄.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the chloropyridine and phenyl rings, potentially modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: : KMnO₄, PCC
Reduction: : NaBH₄, LiAlH₄
Substitution: : Various nucleophiles and electrophiles depending on the desired modification.
Major Products:
The major products formed are typically derivatives of the original compound with slight modifications at the reactive sites, potentially leading to variations with different biological activities or properties.
科学研究应用
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has broad applications across multiple scientific disciplines:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May be employed in studies involving receptor-ligand interactions due to its structural features.
Medicine: : Potential pharmacological agent targeting specific receptors or enzymes involved in various diseases.
Industry: : Utilized in the development of new materials with specific properties, such as catalysts or polymers.
作用机制
The compound's effects are mediated by its interactions with molecular targets such as enzymes, receptors, or ion channels. For example, its piperidine and chloropyridine moieties may allow it to bind selectively to neurotransmitter receptors, potentially modulating their activity. The isopropylsulfonyl group could influence the compound's solubility and ability to penetrate cell membranes, enhancing its overall bioavailability and efficacy.
相似化合物的比较
1-(4-(3-Chlorophenyl)piperidin-1-yl)ethanone: : Shares a similar piperidine-ethanone structure but lacks the sulfonyl substitution.
1-(4-((4-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-(4-(methanesulfonyl)phenyl)ethanone: : Similar structure but with variations in the substituents on the phenyl and pyridine rings.
Uniqueness:
The combination of the chloropyridine, piperidine, and isopropylsulfonyl groups gives the compound a unique profile in terms of chemical reactivity and potential biological activity, setting it apart from other related molecules.
属性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(2)29(26,27)18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)28-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPJLQHIWSUVMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
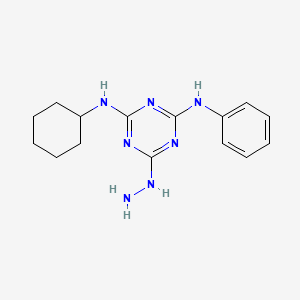
![N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2578386.png)
![N-[(2-methoxyphenyl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2578387.png)
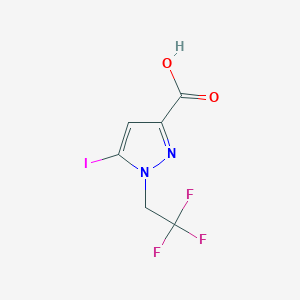
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
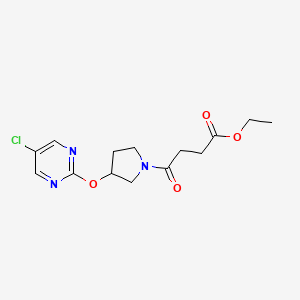
![3-(3-Fluorophenyl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2578394.png)
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole](/img/structure/B2578395.png)

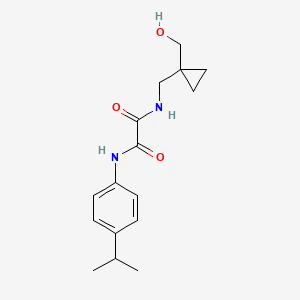
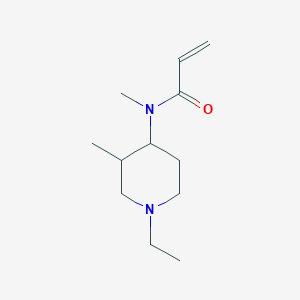
![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)
